molecular formula C9H13BrN4O B7761682 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)Ethanone CAS No. 1006348-89-5

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)Ethanone

Cat. No.: B7761682
CAS No.: 1006348-89-5
M. Wt: 273.13 g/mol
InChI Key: WJKNNFVIALXSHN-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone is a chemical compound that features a pyrazole ring substituted with a bromine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Attachment of the piperazine ring: The brominated pyrazole is then reacted with piperazine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrazole derivative.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological research: It can serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
  • 2-(4-fluoro-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
  • 2-(4-methyl-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents might not. This can lead to unique biological activities or material properties.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13/h5-6,11H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKNNFVIALXSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213035
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-89-5
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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